2-BENZAMIDO-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE
Overview
Description
2-BENZAMIDO-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antiemetic and antipsychotic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZAMIDO-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrobenzoic acid with 4-isopropylaniline, followed by the introduction of the benzamido group through an amide coupling reaction. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-BENZAMIDO-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, base catalysts
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products
Reduction: 2-BENZAMIDO-4-AMINO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE
Substitution: Various substituted benzamides depending on the nucleophile used
Oxidation: 2-BENZAMIDO-4-NITRO-N-[4-(CARBOXYL)PHENYL]BENZAMIDE
Scientific Research Applications
2-BENZAMIDO-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-BENZAMIDO-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamido group can also form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-BENZAMIDO-4-NITROBENZOIC ACID: Similar structure but lacks the isopropylphenyl group.
4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE: Similar structure but lacks the benzamido group.
2-BENZAMIDO-4-NITRO-N-PHENYLBENZAMIDE: Similar structure but lacks the isopropyl group.
Uniqueness
2-BENZAMIDO-4-NITRO-N-[4-(PROPAN-2-YL)PHENYL]BENZAMIDE is unique due to the presence of both the benzamido and isopropylphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-benzamido-4-nitro-N-(4-propan-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-15(2)16-8-10-18(11-9-16)24-23(28)20-13-12-19(26(29)30)14-21(20)25-22(27)17-6-4-3-5-7-17/h3-15H,1-2H3,(H,24,28)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVSBRTGUMVNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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